molecular formula C10H8FNO2 B15070503 Methyl 5-(cyanomethyl)-2-fluorobenzoate

Methyl 5-(cyanomethyl)-2-fluorobenzoate

Cat. No.: B15070503
M. Wt: 193.17 g/mol
InChI Key: MDKOMIRNYDDOBD-UHFFFAOYSA-N
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Description

Methyl 5-(cyanomethyl)-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanomethyl group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(cyanomethyl)-2-fluorobenzoate typically involves the reaction of 5-(cyanomethyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-(cyanomethyl)-2-fluorobenzoic acid+methanolcatalystMethyl 5-(cyanomethyl)-2-fluorobenzoate+water\text{5-(cyanomethyl)-2-fluorobenzoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 5-(cyanomethyl)-2-fluorobenzoic acid+methanolcatalyst​Methyl 5-(cyanomethyl)-2-fluorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(cyanomethyl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom on the benzene ring can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The cyanomethyl group can be reduced to an aminomethyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as the reagents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as 5-(cyanomethyl)-2-methoxybenzoate.

    Hydrolysis: 5-(cyanomethyl)-2-fluorobenzoic acid.

    Reduction: Methyl 5-(aminomethyl)-2-fluorobenzoate.

Scientific Research Applications

Methyl 5-(cyanomethyl)-2-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of functional materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 5-(cyanomethyl)-2-fluorobenzoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(cyanomethyl)-2-chlorobenzoate
  • Methyl 5-(cyanomethyl)-2-bromobenzoate
  • Methyl 5-(cyanomethyl)-2-iodobenzoate

Uniqueness

Methyl 5-(cyanomethyl)-2-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom’s small size and high electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 5-(cyanomethyl)-2-fluorobenzoate

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8-6-7(4-5-12)2-3-9(8)11/h2-3,6H,4H2,1H3

InChI Key

MDKOMIRNYDDOBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CC#N)F

Origin of Product

United States

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